molecular formula C11H15NO2 B2736738 2-hydroxy-N-[3-(propan-2-yl)phenyl]acetamide CAS No. 1155530-57-6

2-hydroxy-N-[3-(propan-2-yl)phenyl]acetamide

Cat. No.: B2736738
CAS No.: 1155530-57-6
M. Wt: 193.246
InChI Key: LUISSLQHLUDFIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-N-[3-(propan-2-yl)phenyl]acetamide is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This phenylacetamide derivative features a hydroxy group and an isopropyl phenyl substitution, a structural motif of significant interest in various research fields . Compounds within the phenylacetamide class are extensively studied as key intermediates and building blocks in synthetic organic chemistry, particularly for the preparation of more complex molecules . While specific biological data for this compound is limited in the public domain, structurally related acetamide and phenylacetamide derivatives are frequently investigated for their potential biological activities, which can include antimicrobial and anti-inflammatory properties . The mechanism of action for such compounds often involves interactions with specific enzymatic targets or biological pathways, driven by the hydrogen-bonding capacity of the hydroxy and acetamide functional groups . Researchers value this compound for its potential application in medicinal chemistry, drug discovery, and as a standard in analytical profiling. This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-N-(3-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(2)9-4-3-5-10(6-9)12-11(14)7-13/h3-6,8,13H,7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUISSLQHLUDFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[3-(propan-2-yl)phenyl]acetamide typically involves the reaction of 3-(propan-2-yl)aniline with glyoxylic acid. The reaction proceeds under mild conditions, often in the presence of a catalyst such as hydrochloric acid. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated purification systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-[3-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-hydroxy-N-[3-(propan-2-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[3-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the acetamide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Acetamide Derivatives

Compound Name Substituents on Aromatic Ring Key Functional Groups Molecular Formula Key Properties/Activities Reference
2-Hydroxy-N-[3-(propan-2-yl)phenyl]acetamide 3-(Propan-2-yl) α-Hydroxy, acetamide C₁₁H₁₅NO₂ Inferred H-bond donor; potential TRPA1 modulation*
HC-030031 4-(Propan-2-yl) 1,3-Dimethyl-2,6-dioxopurinyl C₁₆H₁₈N₄O₃ TRPA1 antagonist (IC₅₀: 4–10 μM)
CHEM-5861528 4-(Butan-2-yl) 1,3-Dimethyl-2,6-dioxopurinyl C₁₇H₂₀N₄O₃ TRPA1 antagonist (IC₅₀: 4–10 μM)
2-Hydroxy-N-(4-methyl-2-oxochromen-7-yl)-2-(2-oxoindol-3-ylidene)acetamide 4-Methyl-2-oxochromen-7-yl α-Hydroxy, oxoindoline, coumarin C₂₀H₁₅N₂O₅ Anticancer/antioxidant activity
N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide 3-Phenylpropan-2-yl α-Hydroxy, secondary alcohol C₁₁H₁₅NO₂ Chiral intermediate in drug synthesis

*Note: TRPA1 (Transient Receptor Potential Ankyrin 1) modulation is hypothesized based on structural similarity to HC-030031 .

Key Observations:

  • Substituent Position : The position of the isopropyl group (meta vs. para) significantly impacts biological activity. For example, HC-030031 (para-substituted) exhibits potent TRPA1 antagonism, while meta-substituted analogs may prioritize different receptor interactions .
  • Hybrid Structures : Compounds combining acetamide with oxoindoline or coumarin moieties (e.g., compound K in ) demonstrate enhanced anticancer activity due to π-π stacking and intercalation properties .

Key Insights:

  • Synthetic Accessibility : Hydroxyacetamides are typically synthesized via condensation reactions between substituted anilines and hydroxyacetic acid derivatives, as seen in ’s synthesis of compound 30005 .
  • Therapeutic Potential: TRPA1 antagonists like HC-030031 show promise in treating inflammatory pain and asthma, whereas oxoindoline-acetamide hybrids () target oxidative stress pathways .
  • Agrochemical Relevance : Chloroacetamides (e.g., alachlor) highlight the role of halogenation in enhancing herbicidal potency .

Biological Activity

2-Hydroxy-N-[3-(propan-2-yl)phenyl]acetamide, a compound with potential therapeutic properties, has garnered attention in recent research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a hydroxy group and an amide linkage that contribute to its biological activity. The compound can engage in hydrogen bonding and hydrophobic interactions due to its functional groups, which influence its interaction with various biological targets.

The mechanism of action involves specific interactions with enzymes and receptors. The hydroxy and amide groups facilitate binding to active sites, while the phenyl group enhances hydrophobic interactions, modulating target activity. This mechanism is crucial for understanding how the compound exerts its biological effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of phenylacetamides, including this compound, exhibit significant antimicrobial properties. For instance, compounds in this class have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives range from 1–8 µg/mL against various pathogens, indicating strong antibacterial activity.

Compound TypeMIC (µg/mL)Target Pathogen
Phenylacetamide Derivatives1–8Staphylococcus aureus
2–8Escherichia coli

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. In particular, it has shown activity against CDC25B and PTP1B phosphatases, which are critical in various cellular processes including cell cycle regulation and signal transduction. The IC50 values for inhibition range from 2.9 to 23.2 µg/mL, demonstrating effective inhibition compared to standard reference compounds.

EnzymeIC50 (µg/mL)Reference Compound
CDC25B3.2Na3VO4 (2.7)
PTP1B2.9Oleanolic acid (2.3)

Study on Anticancer Activity

A study conducted by Zhao et al. (2015) evaluated the anticancer potential of a related phenylacetamide derivative against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HCT116 (colon cancer). The results indicated that the compound exhibited potent cytotoxicity with IC50 values significantly lower than those of conventional chemotherapeutics.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound derivatives. These compounds have been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting their potential use in treating inflammatory conditions.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-hydroxy-N-[3-(propan-2-yl)phenyl]acetamide?

Synthesis typically involves multi-step organic reactions with careful control of parameters:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) or alcohols (e.g., ethanol) are preferred for amide bond formation .
  • Catalysts : Triethylamine (TEA) or other bases are used to deprotonate intermediates and accelerate coupling reactions .
  • Temperature : Reactions often proceed at reflux (70–100°C) to ensure completion while avoiding decomposition .
  • Purification : Column chromatography or recrystallization is employed to isolate the compound in high purity .

Q. How is this compound characterized post-synthesis?

Key analytical methods include:

  • Spectroscopy :
  • FT-IR : Confirms functional groups (e.g., hydroxyl stretch at ~3200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.5–7.5 ppm), isopropyl groups (δ 1.2–1.4 ppm), and acetamide signals (δ 2.1 ppm for CH₃) .
    • Mass spectrometry (LCMS) : Validates molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .

Q. What stability considerations are critical for handling this compound?

  • Degradation risks : Susceptible to hydrolysis under extreme pH (<3 or >10) or prolonged exposure to moisture. Store in anhydrous conditions at –20°C .
  • Thermal stability : Decomposes above 150°C; differential scanning calorimetry (DSC) is recommended to assess melting points and phase transitions .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure inform drug design?

  • Graph set analysis : Classifies hydrogen bonds (e.g., intramolecular vs. intermolecular) to predict packing efficiency and solubility. For example, the hydroxyl and amide groups may form D (donor) or A (acceptor) motifs .
  • Software tools : SHELX programs (e.g., SHELXL for refinement) model hydrogen bonding networks using X-ray diffraction data .

Q. What strategies resolve contradictions in reported synthetic yields?

  • DoE (Design of Experiments) : Systematic variation of solvent ratios, catalyst loading, and temperature identifies optimal conditions .
  • Byproduct analysis : LC-MS or GC-MS detects side products (e.g., unreacted intermediates) to refine stoichiometry .

Q. How does structural modification influence biological activity?

  • SAR studies :
  • Hydroxyl group : Replacement with methoxy reduces antioxidant activity due to loss of radical scavenging .
  • Isopropyl substituent : Bulky groups at the 3-position enhance lipophilicity, improving blood-brain barrier penetration in neurological targets .
    • In vitro assays : DPPH or ABTS assays quantify antioxidant potential; IC₅₀ values are compared across derivatives .

Q. What computational methods predict binding affinities for therapeutic targets?

  • Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., vasopressin receptors, as suggested by structural analogs like brezivaptan) .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over nanosecond timescales .

Methodological Challenges and Solutions

Challenge Solution Reference
Low yield in amide couplingUse coupling agents (e.g., HATU) and microwave-assisted synthesis
Ambiguous NMR peak assignment2D NMR (COSY, HSQC) resolves overlapping signals
Poor crystallization for XRDVapor diffusion with mixed solvents (e.g., DCM/hexane)
Inconsistent bioassay resultsStandardize cell lines (e.g., HepG2 for cytotoxicity) and assay protocols

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.